molecular formula C12H10N2O7 B14286461 2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate CAS No. 127873-58-9

2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate

Cat. No.: B14286461
CAS No.: 127873-58-9
M. Wt: 294.22 g/mol
InChI Key: AUTNZFDYFGFFNN-UHFFFAOYSA-N
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Description

2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate is a compound belonging to the class of nitrofurans, which are known for their significant biological activities. Nitrofurans are heterocyclic compounds containing a nitro group attached to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified with ethanol in the presence of catalysts such as graphene oxide to form ethyl 5-nitrofuran-2-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Potential use as an anticancer agent due to its cytotoxic properties.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Nitrofurantoin
  • Nifuroxazide
  • Furazolidone
  • Nitrofural
  • Nifurtoinol
  • Furazidin
  • Difurazone
  • Nifurquinazol

Uniqueness

Compared to other nitrofuran derivatives, 2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate exhibits unique properties due to its specific molecular structure.

Properties

127873-58-9

Molecular Formula

C12H10N2O7

Molecular Weight

294.22 g/mol

IUPAC Name

2-[(5-nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate

InChI

InChI=1S/C12H10N2O7/c15-11(8-3-4-10(21-8)14(17)18)13-5-7-20-12(16)9-2-1-6-19-9/h1-4,6H,5,7H2,(H,13,15)

InChI Key

AUTNZFDYFGFFNN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OCCNC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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